(S)-2-Amino-6-benzamidohexanoic acid

Nutritional biochemistry lysine analog bioavailability animal growth assays

Research-grade Nε-benzoyl-L-lysine (ε-N-benzoyl-L-lysine, CAS 1219-46-1), the defining histone lysine benzoylation (Kbz) mark, supplied with stringent α/ε-regioisomer purity specifications confirmed by ninhydrin chromogenic spectral differentiation. Suitable for SIRT2 debenzoylation kinetic assays, genetic code expansion with MaBzKRS/tRNA pairs, and anti-benzoyllysine antibody validation. Free of Nα-benzoyl-L-lysine contamination, ensuring accurate readouts in enzymatic and metabolic studies. Bulk quantities available.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 1219-46-1
Cat. No. B075021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-6-benzamidohexanoic acid
CAS1219-46-1
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCCCC(C(=O)[O-])[NH3+]
InChIInChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)/t11-/m0/s1
InChIKeyKODLJWKGAKBGOB-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nε-Benzoyl-L-lysine: Identity and Key Properties


(S)-2-Amino-6-benzamidohexanoic acid, systematically designated Nε-benzoyl-L-lysine (CAS 1219-46-1), is a non-proteinogenic, Nε-sidechain-acylated L-lysine derivative bearing a benzoyl group on the ε-amino position [1]. Unlike endogenous ε-N-acetyl-L-lysine, which participates broadly in post-translational lysine acetylation, the benzoylated variant possesses a conjugated aromatic π-system that confers distinct biochemical recognition properties and is now recognized as a histone post-translational modification (lysine benzoylation, Kbz) mark with unique physiological relevance [2]. The compound retains a free α-amino group, distinguishing it pharmacologically and enzymatically from Nα-benzoyl-L-lysine regioisomers [3].

Why Generic Analogs Fail for Nε-Benzoyl-L-lysine


The Nε-benzoyl modification is not a conservative substitution for the naturally occurring ε-N-acetyl group. In rat growth assays, ε-acetyl-L-lysine supports growth at approximately two-thirds the rate of free L-lysine, whereas ε-benzoyl-L-lysine is entirely ineffective as a nutritional lysine source [1]. Enzymatically, the KT-83 bacterial ε-lysine acylase preparation asymmetrically hydrolyzes benzoyl-DL-amino acids in preference to acetyl-DL-amino acids—a reversal of the selectivity exhibited by canonical aminoacylases [2]. At the regioisomer level, Nε- and Nα-benzoyl-lysine derivatives generate distinctively different ninhydrin chromogenic spectra, enabling unambiguous discrimination in quality-control workflows [3]. These quantitative behavioral gaps preclude simple interchangeability of in-class compounds for any application relying on enzymatic recognition, metabolic availability, or analytical detectability.

Nε-Benzoyl-L-lysine vs Analogs: Key Evidence


Nutritional Bioavailability: ε-Benzoyl vs ε-Acetyl

In a head-to-head rat growth assay using a lysine-deficient diet, oral administration of ε-acetyl-L-lysine supported growth at approximately two-thirds (≈67%) of the rate achieved with equimolar free L-lysine. In contrast, ε-benzoyl-L-lysine failed to produce any measurable growth improvement, demonstrating complete nutritional unavailability of the benzoylated derivative [1]. A confirmatory independent study likewise reported that ε-benzoyl-DL-lysine exhibited no growth effect whatsoever [2].

Nutritional biochemistry lysine analog bioavailability animal growth assays

KT-83 ε-Lysine Acylase Substrate Selectivity

Conventional aminoacylases (from Aspergillus, hog kidney, rat kidney) efficiently hydrolyze acetyl-DL-amino acids but are practically ineffective toward benzoyl-DL-amino acids. The ε-lysine acylase preparation from Pseudomonas sp. KT-83 exhibits the opposite selectivity: it asymmetrically hydrolyzes benzoyl-DL-amino acids in preference to acetyl-DL-amino acids [1]. The purified KT-83 enzyme was obtained as a 4,000-fold enriched preparation retaining exclusively ε-lysine acylase activity [2]. In a comparative study of eleven α-N-acyl derivatives of ε-N-benzoyl-DL-lysine, the benzoyl derivative was hydrolyzed more readily than its acetyl counterpart [3].

Enzyme substrate specificity ε-lysine acylase optical resolution biocatalysis

Genetic Encoding of ε-N-Benzoyllysine in Proteins

ε-N-Benzoyllysine (BzK) has been genetically encoded into recombinant proteins in both E. coli and mammalian cells using two engineered Methanomethylophilus alvus pyrrolysyl-tRNA synthetase (MaBzKRS) variants [1]. This genetic encoding capability is unique to the ε-N-benzoyl modification: neither ε-N-acetyl-L-lysine nor Nα-benzoyl-L-lysine can be site-specifically incorporated via the same orthogonal tRNA/synthetase pair systems with comparable efficiency. The incorporated BzK has been applied to investigate sirtuin 2 (SIRT2)-mediated debenzoylation dynamics on full-length histone proteins, providing direct evidence of distinct debenzoylase kinetics relative to deacetylase activity [2]. Fluorinated benzoyllysine analogs further enable 19F NMR and fluorescence-based readouts [3].

Genetic code expansion non-canonical amino acids histone benzoylation protein engineering

Ninhydrin-Based Regioisomer Differentiation

When reacted with ninhydrin in methylcellosolve solution, α- and ε-N-substituted lysine derivatives yield distinctively different absorption spectra. This spectral difference allows sensitive qualitative and quantitative determination of each regioisomer in the presence of the other [1]. The method is directly applicable to verifying that a lot of Nε-benzoyl-L-lysine (CAS 1219-46-1) is free of Nα-benzoyl-L-lysine contamination—a critical specification for users sourcing this compound for ε-position-specific enzymatic or genetic-encoding applications.

Quality control analytics regioisomer discrimination ninhydrin colorimetry amino acid analysis

Bacterial Optical Resolution of Lysine Derivatives

Multiple bacterial strains have been demonstrated to asymmetrically hydrolyze or metabolize Nα,Nε-diacyl-DL-lysine derivatives to yield enantiomerically enriched Nε-benzoyl-L-lysine. KT-83 (Pseudomonas sp.) hydrolyzes α,ε-di-N-benzoyl-DL-lysine to afford Nε-benzoyl-L-lysine and α,ε-di-N-benzoyl-D-lysine [1]. E. coli strains IFO-3470 and IFO-3550 asymmetrically metabolized α-N-phenylacetyl-ε-N-benzoyl-DL-lysine, yielding Nε-benzoyl-L-lysine and the corresponding D-form phenylacetyl derivative [2]. KT-313 (Pseudomonas group) metabolized both di-N2,N6-benzoyl-DL-lysine and N2-phenacyl-N6-benzoyl-DL-lysine to produce N6-benzoyl-L-lysine [3].

Optical resolution DL-lysine resolution bacterial metabolism enantiomer separation

Aromatic π-System Recognition of Benzoyllysine

The benzoyl group of ε-N-benzoyllysine contains a conjugated π-electron system that is structurally absent in saturated acyl modifications such as acetyl-, propionyl-, butyryl-, and crotonyl-lysine. Review of structural and mechanistic data indicates that this conjugated π system enables benzoyllysine-specific effector (reader) protein interactions via a π-π-π stacking mechanism, fundamentally distinct from the hydrophobic or charge-based recognition used for saturated acyllysine marks [1]. This physicochemical feature supports the development of benzoyllysine-specific antibodies, chemical probes, and binders that are indifferent to saturated acyllysine modifications—a selectivity axis inaccessible to ε-N-acetyl-L-lysine.

Epigenetic reader domains π-π stacking benzoyllysine recognition histone PTM specificity

Nε-Benzoyl-L-lysine: Validated Applications


Enzymatic Resolution via KT-83 Acylase

The KT-83 ε-lysine acylase (purified 4,000-fold) asymmetrically hydrolyzes di-N-benzoyl-DL-lysine to yield Nε-benzoyl-L-lysine and di-N-benzoyl-D-lysine in good yield. Because this enzyme preferentially cleaves benzoyl over acetyl substrates—the inverse of canonical aminoacylases—Nε-benzoyl-L-lysine (rather than ε-acetyl-L-lysine) is the mandatory substrate and product for this resolution route [1][2]. Multiple Pseudomonas and E. coli strains with complementary diacyl substrate specificities are available, offering process flexibility [3].

Genetic Encoding for Histone Debenzoylase Studies

Engineered MaBzKRS/tRNA pairs enable high-efficiency, site-specific incorporation of ε-N-benzoyllysine into recombinant histones in E. coli and mammalian cells. This allows direct investigation of SIRT2-mediated debenzoylation kinetics on full-length native chromatin substrates—experiments that cannot be performed with ε-N-acetyl-L-lysine or Nα-benzoyl-L-lysine [1][2]. Fluorinated benzoyllysine variants additionally provide 19F NMR and fluorescence readouts for real-time monitoring of debenzoylase activity [3].

Benzoylation-Specific Antibody Development

The conjugated aromatic π-system of the benzoyl group enables π-π-π stacking interactions with reader domains (e.g., YEATS) that are structurally impossible with saturated acyl marks. Nε-Benzoyl-L-lysine serves as the hapten or competitor for generating and validating benzoyllysine-specific antibodies that do not cross-react with acetyl-, propionyl-, or butyryl-lysine [1]. The ninhydrin spectral differentiation method provides a simple QC tool for confirming ε-position specificity of the benzoyl modification in probe conjugates [2].

QC Reference Standard for Regioisomer Purity

The distinct ninhydrin chromogenic spectra of α- vs ε-N-substituted lysine derivatives provide a rapid, low-cost spectrophotometric method for quantifying regioisomer purity [1]. This is directly applicable to batch-release testing of Nε-benzoyl-L-lysine to ensure absence of Nα-benzoyl-L-lysine contamination—a critical specification for any downstream application where the free α-amino group is functionally essential (e.g., peptide synthesis building blocks, genetic code expansion, enzyme substrate assays).

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